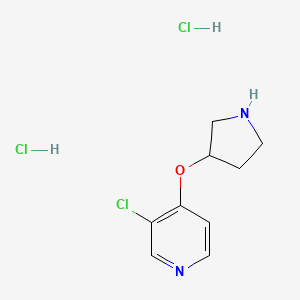
3-Chloro-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Overview
Description
3-Chloro-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride, also known as CPY, is a heterocyclic compound. It has a molecular weight of 271.6 g/mol. The compound is an off-white solid .
Synthesis Analysis
The synthesis of compounds similar to CPY often involves the use of pyrrolidine, a five-membered ring with nitrogen . The pyrrolidine ring is a common scaffold in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .Molecular Structure Analysis
The molecular formula of CPY is C9H13Cl3N2O. The InChI code is 1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H .Physical And Chemical Properties Analysis
CPY is an off-white solid . It has a molecular weight of 271.6 g/mol.Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Chloro-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is pivotal in the synthesis of various heterocyclic compounds. These compounds are integral in the development of agrochemicals and medicinal compounds, showcasing the chemical's versatility and importance in different scientific sectors. The process involves the reaction of N-substituted pyrrolidinones with alkaline methoxide, leading to the formation of valuable adducts like 5-methoxylated 3-pyrrolin-2-ones (Ghelfi et al., 2003).
Cycloaddition Reactions
The compound also finds application in cycloaddition reactions, which are crucial for synthesizing pyrrolidines – a class of organic compounds with significant biological effects. These reactions are instrumental in producing various pyrrolidine derivatives, extensively used in medicine and industry, such as dyes and agrochemical substances. The study of these reactions enriches the understanding and capabilities of modern science in pyrrolidine chemistry (Żmigrodzka et al., 2022).
Development of Anti-cancer Drugs
A significant application of 3-Chloro-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is in the development of new anti-cancer drugs. The molecule forms a stable complex with human alpha9 nicotinic acetylcholine receptor antagonist, making it a lead compound in anti-cancer drug development. This application underscores the compound's potential in medicinal chemistry and drug development (Murthy et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-8-6-12-4-2-9(8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUYPVWRXXYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=NC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



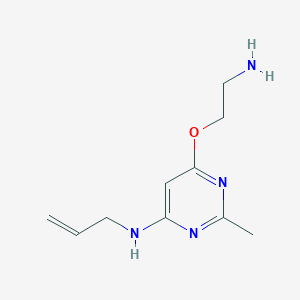


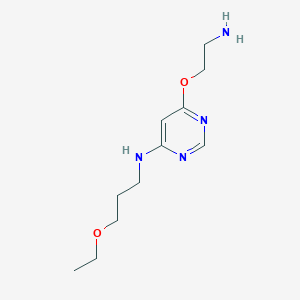
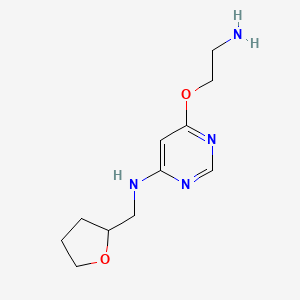

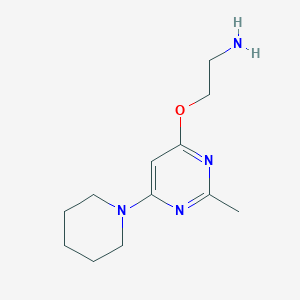
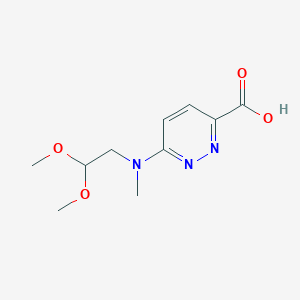
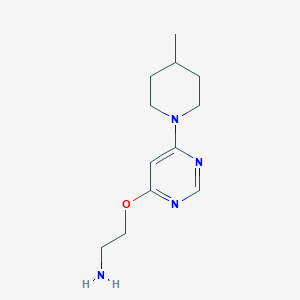
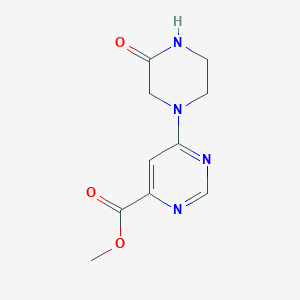
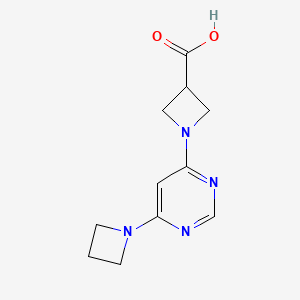
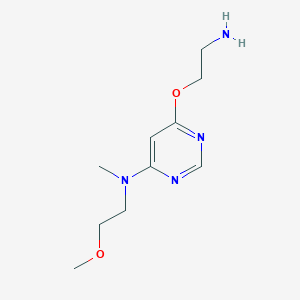
![methyl 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazine-3-carboxylate](/img/structure/B1480366.png)
